3-(4-Methylpentyl)piperidine
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Overview
Description
3-(4-Methylpentyl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with a nitrogen atom. This compound is characterized by the presence of a piperidine ring substituted with a 4-methylpentyl group. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylpentyl)piperidine can be achieved through various synthetic routes. One common method involves the alkylation of piperidine with 4-methylpentyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine, followed by the addition of the 4-methylpentyl halide to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the hydrogenation of pyridine derivatives in the presence of a catalyst such as molybdenum disulfide. This method allows for the large-scale production of piperidine derivatives with high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylpentyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
3-(4-Methylpentyl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with piperidine-based structures.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Methylpentyl)piperidine involves its interaction with various molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and leading to specific physiological effects. For example, piperidine derivatives are known to interact with neurotransmitter receptors in the central nervous system, potentially influencing neurological functions.
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid found in black pepper with a piperidine nucleus.
Evodiamine: A bioactive compound with a piperidine ring, known for its anticancer properties.
Matrine: A piperidine alkaloid with various pharmacological activities.
Berberine: A piperidine derivative with antimicrobial and anti-inflammatory properties.
Tetrandine: A piperidine alkaloid with antimalarial and anticancer activities.
Uniqueness
3-(4-Methylpentyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylpentyl group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H23N |
---|---|
Molecular Weight |
169.31 g/mol |
IUPAC Name |
3-(4-methylpentyl)piperidine |
InChI |
InChI=1S/C11H23N/c1-10(2)5-3-6-11-7-4-8-12-9-11/h10-12H,3-9H2,1-2H3 |
InChI Key |
FYBLKKXMUFNCFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC1CCCNC1 |
Origin of Product |
United States |
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